molecular formula C8H5NO4 B15287068 8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 147249-45-4

8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No.: B15287068
CAS No.: 147249-45-4
M. Wt: 179.13 g/mol
InChI Key: HPWPCQMYWTVJHM-UHFFFAOYSA-N
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Description

8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic compound with a unique structure that includes both oxazine and benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione typically involves cyclization reactions. One common method is the gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides. This reaction proceeds via a chemoselective oxygen cyclization through the 6-exo-dig pathway, yielding the desired heterocycle under mild conditions . The reaction is carried out at room temperature or 30°C, without the need for an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable synthesis are often applied to optimize the production process, reducing waste and improving efficiency.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxazine ring, leading to various reduced forms.

    Substitution: Substitution reactions, particularly on the benzene ring, can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. In cancer research, the compound has been shown to inhibit cell proliferation by targeting specific enzymes and receptors involved in cell growth . The exact molecular targets and pathways are still under investigation, but the compound’s ability to inhibit key enzymes makes it a promising candidate for further study.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione is unique due to its hydroxy group, which can participate in hydrogen bonding and other interactions, enhancing its biological activity and making it a versatile compound for various applications.

Properties

CAS No.

147249-45-4

Molecular Formula

C8H5NO4

Molecular Weight

179.13 g/mol

IUPAC Name

8-hydroxy-1H-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C8H5NO4/c10-5-3-1-2-4-6(5)9-8(12)13-7(4)11/h1-3,10H,(H,9,12)

InChI Key

HPWPCQMYWTVJHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)NC(=O)OC2=O

Origin of Product

United States

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